molecular formula C6H3ClN2O2S2 B1273802 2,1,3-Benzothiadiazole-4-sulfonyl chloride CAS No. 73713-79-8

2,1,3-Benzothiadiazole-4-sulfonyl chloride

Cat. No.: B1273802
CAS No.: 73713-79-8
M. Wt: 234.7 g/mol
InChI Key: CXAICGCTHOWKPP-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C₆H₃ClN₂O₂S₂ and a molecular weight of 234.67 g/mol . It is a derivative of benzothiadiazole, featuring a sulfonyl chloride functional group at the 4-position. This compound is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Direct Sulfonation of 2,1,3-Benzothiadiazole with Chlorosulfonic Acid

The most established and widely reported preparation method involves the direct reaction of 2,1,3-benzothiadiazole with chlorosulfonic acid under controlled temperature conditions.

  • Procedure:

    • In a reaction vessel equipped with mechanical stirring, a cooled chlorosulfonic acid solution (typically maintained below 10–15 °C using an ice bath) is prepared.
    • 2,1,3-Benzothiadiazole is added portionwise to the chlorosulfonic acid to control the exothermic reaction.
    • The mixture is then gradually heated, often in stages, from ambient temperature to approximately 140 °C over several hours to complete sulfonyl chloride formation.
    • After refluxing for about 1 hour at elevated temperature, the reaction mixture is cautiously poured into crushed ice to precipitate the product.
    • The solid product is filtered, washed with cold water, and dried under vacuum.
  • Key Reaction Conditions and Observations:

    • Temperature control is critical to prevent decomposition and side reactions.
    • Evolution of gases is observed during heating, indicating reaction progress.
    • The reaction typically yields a fine white solid identified as 2,1,3-benzothiadiazole-4-sulfonyl chloride.
    • Yield ranges around 95%, with melting points reported between 142.5–150.5 °C after recrystallization from cyclohexane/benzene mixtures.
  • Representative Data from Patent US2983730:

Step Reagents & Conditions Temperature (°C) Time Yield (%) Product Purity Notes
Sulfonation 2,1,3-Benzothiadiazole + chlorosulfonic acid (ice bath, then heating) <10 to 140 4 hours heating + 1 hour reflux 95 White solid, M.P. 142.5–145.5 °C (crude)
Work-up Quench in crushed ice, filtration, washing, vacuum drying Ambient N/A N/A Recrystallization improves M.P. to 149.5–150.5 °C

Use of Thionyl Chloride Post-Sulfonation

In some cases, after the initial sulfonation step, thionyl chloride is added to the reaction mixture to convert any sulfonic acid intermediates fully into sulfonyl chloride.

  • Procedure:

    • After sulfonation and partial work-up, thionyl chloride is added dropwise at around 20 °C.
    • The mixture is refluxed for an additional hour to ensure complete conversion.
    • The product is isolated by cooling and filtration as described above.
  • Advantages:

    • Improves conversion efficiency.
    • Ensures higher purity of sulfonyl chloride by removing residual sulfonic acid groups.

Alternative Synthetic Routes via Sulfonamide Intermediates

Some methods involve preparing sulfonamide derivatives first, then converting these intermediates into sulfonyl chlorides or related compounds.

  • For example, reacting 2,1,3-benzothiadiazole sulfonyl chloride with ammonia yields the corresponding sulfonamide, which can be further manipulated chemically.

  • This route is less direct but useful for synthesizing related derivatives or functionalized benzothiadiazole compounds.

Reaction Scale and Industrial Considerations

  • The preparation methods have been scaled up to multi-hundred gram quantities with consistent yields (~95%).

  • Industrial synthesis emphasizes:

    • Strict temperature control during chlorosulfonic acid addition.
    • Efficient stirring and cooling to manage exotherms.
    • Use of vacuum drying and recrystallization for product purification.
  • The process is robust, yielding high-purity this compound suitable for further synthetic applications.

Summary Table of Preparation Conditions and Outcomes

Preparation Method Key Reagents Temperature Range (°C) Reaction Time Yield (%) Product Form & Purity Notes
Direct sulfonation with chlorosulfonic acid 2,1,3-Benzothiadiazole + chlorosulfonic acid 0 to 140 4 h heating + 1 h reflux 95 White crystalline solid, M.P. 142.5–150.5 °C Requires careful temperature control
Post-sulfonation treatment with thionyl chloride + Thionyl chloride ~20 to reflux 1 h reflux Improved purity Same as above Converts sulfonic acid intermediates
Sulfonamide intermediate route Sulfonyl chloride + ammonia Steam bath heating ~30 min + additional ammonia ~97 Sulfonamide solid, M.P. 157–160 °C Useful for derivative synthesis

Research Findings and Analytical Data

  • Elemental analysis confirms the empirical formula $$ C6H3ClN2O2S_2 $$, consistent with this compound.

  • Melting point ranges and recrystallization solvents (cyclohexane, benzene) are well documented for purity assessment.

  • Gas evolution during heating suggests sulfonation and chlorination steps proceed via reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Reduced Products: Formed by reduction reactions.

Scientific Research Applications

Organic Chemistry

2,1,3-Benzothiadiazole-4-sulfonyl chloride serves as a building block in the synthesis of various organic compounds. Its reactivity allows it to participate in:

  • Sulfonylation Reactions: The introduction of sulfonyl groups into organic molecules enhances their solubility and biological activity.
  • Synthesis of Pharmaceuticals: It is utilized in creating intermediates for drugs targeting various diseases due to its ability to modify functional groups on bioactive molecules.

Biological Applications

The compound has been investigated for its potential in biological research:

  • Modification of Biomolecules: It is employed to alter proteins and peptides, facilitating studies on enzyme activity and protein interactions. For instance, it can covalently bond with amino acids, affecting their functionality and interactions within biological pathways.
  • Drug Development: Research indicates its potential use in developing new therapeutic agents, particularly as precursors for biologically active compounds. Studies have explored its role in synthesizing anticonvulsant agents and carbonic anhydrase inhibitors.

Industrial Applications

In the industrial sector, this compound is used for:

  • Dyes and Pigments Production: Its reactive nature allows it to be incorporated into dye formulations, enhancing color properties.
  • Specialty Chemicals: The compound plays a role in producing various specialty chemicals that require sulfonylation processes.

Case Study 1: Synthesis of Anticonvulsant Agents

A study focused on utilizing this compound as a precursor for synthesizing novel anticonvulsant agents. The results demonstrated that derivatives of this compound exhibited significant anticonvulsant activity in animal models, suggesting its potential for drug development.

Case Study 2: Modification of Proteins

Research conducted on the modification of specific enzymes using this compound highlighted its ability to alter phosphorylation states of proteins involved in cell signaling pathways. This modification led to enhanced understanding of cellular processes related to growth and differentiation.

Data Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
Organic ChemistryBuilding block for pharmaceuticalsKey role in synthesizing bioactive compounds
Biological ResearchProtein modificationAlters enzyme activity and cellular signaling
Industrial ChemistryProduction of dyes and specialty chemicalsEnhances color properties and chemical functionalities

Mechanism of Action

The mechanism of action of 2,1,3-benzothiadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole-4-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group.

    2,1,3-Benzothiadiazole-4-sulfonamide: Contains a sulfonamide group instead of sulfonyl chloride.

    2,1,3-Benzothiadiazole-4-sulfonic acid: Features a sulfonic acid group.

Uniqueness

2,1,3-Benzothiadiazole-4-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its sulfonyl chloride group makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide range of compounds with diverse applications.

Biological Activity

2,1,3-Benzothiadiazole-4-sulfonyl chloride (BTD-SO2Cl) is a sulfonyl chloride derivative of benzothiadiazole, a heterocyclic compound known for its diverse applications in organic chemistry and medicinal chemistry. This article delves into the biological activity of BTD-SO2Cl, exploring its mechanisms of action, biochemical properties, and potential applications in various fields.

BTD-SO2Cl is recognized for its role as a sulfonylating agent , which allows it to transfer sulfonyl groups to various biomolecules. This property is crucial for modifying proteins and peptides, thereby influencing their activity and function. The compound interacts with enzymes and proteins through the formation of covalent bonds, leading to significant cellular effects.

  • Electrophilic Nature : The sulfonyl chloride group of BTD-SO2Cl acts as an electrophile, making it susceptible to nucleophilic attack by biomolecules such as amino acids in proteins. This interaction can lead to enzyme inhibition or activation.
  • Cell Signaling Modulation : BTD-SO2Cl has been shown to alter the phosphorylation status of proteins, impacting cell signaling pathways critical for growth and differentiation.
  • Gene Expression : The compound can influence gene expression by interacting with transcription factors and other regulatory proteins, potentially leading to changes in cellular metabolism and function.

Cellular Effects

BTD-SO2Cl exhibits various effects on cellular processes:

  • Influence on Cell Viability : Prolonged exposure to BTD-SO2Cl can lead to alterations in cell viability and function. Studies indicate that its effects can vary significantly under different environmental conditions such as pH and temperature.
  • Impact on Metabolic Pathways : The compound may affect metabolic pathways by modifying key enzymes involved in cellular metabolism.

Research Findings

Recent studies have highlighted the potential applications of BTD-SO2Cl in medicinal chemistry and biotechnology:

  • Antimicrobial Activity : BTD-SO2Cl derivatives have shown promising antimicrobial properties. For instance, 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride has been reported to exhibit both antimicrobial and antifungal activities.
  • Drug Development : The compound is being investigated for its potential use in drug development due to its ability to modify proteins through sulfonamide formation. This capability could be leveraged in creating targeted therapies against specific diseases.

Case Studies

  • Antiviral Activity : A study demonstrated that certain derivatives of benzothiadiazole compounds exhibited significant antiviral properties against HIV-1. The structure-activity relationship (SAR) indicated that modifications on the benzothiadiazole ring could enhance antiviral potency .
  • Cellular Mechanisms : In laboratory settings, BTD-SO2Cl was shown to affect the phosphorylation of signaling proteins involved in cell growth pathways. This suggests a mechanism through which the compound could modulate cellular responses to external stimuli.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits antimicrobial properties
AntiviralSignificant activity against HIV-1
Enzyme ModificationAlters enzyme activity via covalent bonding
Gene ExpressionModulates transcription factor activity

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions for 2,1,3-benzothiadiazole-4-sulfonyl chloride to ensure stability?

  • Methodological Answer : This compound is moisture-sensitive and requires storage below 4°C in a tightly sealed, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Use desiccants such as silica gel in storage containers. Avoid prolonged exposure to light and humidity. Gloves, protective eyewear, and lab coats must be worn during handling due to its corrosive nature .

Q. How can researchers synthesize this compound, and what catalysts are effective?

  • Methodological Answer : A common approach involves chlorination of precursor sulfonic acids using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst. Reaction conditions (temperature: 50–80°C, time: 4–6 hours) must be optimized to avoid over-chlorination. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm aromatic proton environments and sulfonyl chloride functional groups. FT-IR can identify S=O stretching vibrations (~1350–1150 cm⁻¹). Cross-reference spectral data with databases like NIST Chemistry WebBook to validate purity .

Q. What safety precautions are critical when working with this compound in aqueous environments?

  • Methodological Answer : Avoid contact with water due to rapid hydrolysis, which releases HCl gas. Conduct reactions in anhydrous solvents (e.g., dichloromethane, THF) under inert conditions. Emergency protocols for spills include neutralization with sodium bicarbonate and immediate ventilation .

Q. How should researchers dispose of waste containing this compound?

  • Methodological Answer : Hydrolyze residual compound in a controlled alkaline environment (e.g., 10% NaOH) to convert it into less hazardous sulfonate derivatives. Collect neutralized waste in designated containers and consult certified hazardous waste disposal services. Document disposal according to local regulations .

Advanced Research Questions

Q. How can researchers address contradictory spectral data during structural elucidation?

  • Methodological Answer : Perform iterative validation using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare results with computational simulations (DFT-based NMR prediction). If discrepancies persist, recrystallize the compound or repeat synthesis to rule out impurities .

Q. What experimental strategies optimize the stability of this compound in long-term studies?

  • Methodological Answer : Conduct stability assays under varying pH, temperature, and humidity. Use accelerated aging studies (40°C/75% relative humidity) to predict degradation pathways. Stabilizers like molecular sieves or antioxidant additives (e.g., BHT) may extend shelf life .

Q. How does the electronic structure of the benzothiadiazole ring influence reactivity in sulfonamide formation?

  • Methodological Answer : The electron-deficient benzothiadiazole core enhances electrophilicity at the sulfonyl chloride group, facilitating nucleophilic substitution with amines. Density functional theory (DFT) calculations can map charge distribution to predict reaction sites and kinetics .

Q. What methodologies assess the ecological impact of this compound in laboratory wastewater?

  • Methodological Answer : Perform microtox assays to evaluate acute toxicity to aquatic organisms (e.g., Daphnia magna). Use HPLC-MS to detect trace residues in effluent. Compare results with regulatory thresholds (e.g., OECD guidelines) to design mitigation strategies .

Q. How can researchers troubleshoot low yields in sulfonylation reactions using this reagent?

  • Methodological Answer :
    Ensure strict anhydrous conditions and use freshly distilled amines to minimize side reactions. Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (8–12 hours). If yields remain low, employ activating agents like DMAP or switch to polar aprotic solvents (e.g., DMF) .

Properties

IUPAC Name

2,1,3-benzothiadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAICGCTHOWKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224022
Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
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Molecular Weight

234.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73713-79-8
Record name 2,1,3-Benzothiadiazole-4-sulfonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
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Record name 2,1,3-Benzothiadiazole, 4-chlorosulfonyl-
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Record name 2,1,3-benzothiadiazole-4-sulfonyl chloride
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Synthesis routes and methods

Procedure details

To a stirred solution of 100 mL of chlorosulfonic acid at 0° C. was added 10.0 g of 2,1,3-benzothiadiazole under an inert atmosphere. The resulting mixture was heated at reflux for 30 minutes and cooled to room temperature. The reaction mixture was added dropwise to 1000 mL ice. The precipitates was collected, washed with water, and air dried to give the title compound as a beige solid, m.p. 146°-148° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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